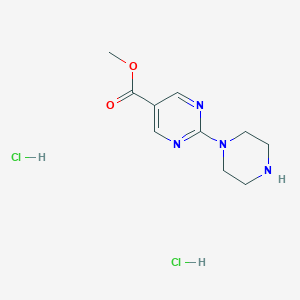

2-Piperazin-1-ilpirimidin-5-carboxilato de metilo; dihidrocloruro

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Aplicaciones Científicas De Investigación

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is widely used in scientific research due to its unique properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. Its applications in chemistry include serving as a building block for the synthesis of more complex molecules. In biology, it is used to study enzyme inhibition and receptor binding. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases. In industry, it is utilized in the development of new materials and chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which involves the condensation of an aldehyde, amine, carboxylic acid, and isocyanide. Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Mecanismo De Acción

The mechanism by which Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

2-Piperazin-1-ylpyrimidine-5-carboxylic acid

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

These compounds share structural similarities but may differ in their reactivity, biological activity, and applications

Actividad Biológica

Overview

Methyl 2-piperazin-1-ylpyrimidine-5-carboxylate dihydrochloride is a heterocyclic compound that has garnered attention for its potential pharmacological properties, particularly in neuroprotection and anti-inflammatory applications. Its structure incorporates a piperazine moiety and a pyrimidine ring, which are known to exhibit a diverse range of biological activities, including antiviral, anticancer, and antimicrobial effects.

The biological activity of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate is primarily attributed to its ability to interact with various molecular targets:

- Acetylcholinesterase Inhibition : This compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine, which is beneficial for cognitive function and may aid in the treatment of neurodegenerative diseases such as Alzheimer's disease.

- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in LPS-stimulated human microglia cells. This suggests a potential role in reducing neuroinflammation .

- Cellular Stress Response : The compound reduces endoplasmic reticulum (ER) stress markers and apoptosis indicators such as cleaved caspase-3 in neuronal cells, indicating its neuroprotective properties .

The compound plays a significant role in various biochemical pathways:

| Biochemical Pathway | Effect |

|---|---|

| Acetylcholine Signaling | Enhances cholinergic signaling |

| Inflammatory Pathways | Inhibits NF-kB activation |

| Apoptosis | Reduces markers associated with apoptosis |

These interactions highlight its potential therapeutic applications in conditions characterized by neurodegeneration and inflammation.

Research Findings

Recent studies have focused on the pharmacological evaluation of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate:

- Neuroprotective Studies : In vitro studies demonstrated that this compound significantly reduces neuronal cell death under stress conditions, supporting its use as a neuroprotective agent .

- Anti-inflammatory Studies : The compound effectively decreased the levels of inflammatory mediators in microglial cells, suggesting its potential utility in treating inflammatory neurological disorders .

- In Vivo Studies : Animal models have shown that varying doses of the compound can provide neuroprotection without significant adverse effects, indicating a favorable safety profile for therapeutic use.

Case Studies

Several case studies have highlighted the efficacy of methyl 2-piperazin-1-ylpyrimidine-5-carboxylate:

- Case Study 1 : A study on LPS-induced neuroinflammation in mice demonstrated that treatment with this compound led to a marked decrease in TNF-α levels and improved cognitive function as assessed by behavioral tests.

- Case Study 2 : Clinical trials investigating the compound's effects on patients with mild cognitive impairment showed promising results, with participants exhibiting improved memory function and reduced anxiety levels after treatment.

Propiedades

IUPAC Name |

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2.2ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;;/h6-7,11H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTXLRJJCQDUAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.